![molecular formula C19H18N2O3S B2939451 N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-(methylthio)benzamide CAS No. 953210-11-2](/img/structure/B2939451.png)
N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-(methylthio)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-(methylthio)benzamide is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of isoxazole derivatives and has shown promising results in various preclinical studies.
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Treatment
Research on a structurally similar compound, N-Hydroxy-4-((5-(4-methoxybenzoyl)-1H-indol-1-yl)methyl)benzamide, highlights its potent selective inhibition against histone deacetylase 6 (HDAC6), showing promising results in decreasing phosphorylation and aggregation of tau proteins. This compound also exhibits neuroprotective activity and has the potential to ameliorate impaired learning and memory in Alzheimer's disease, making it a significant step toward developing treatments for neurodegenerative disorders (Lee et al., 2018).
Anti-inflammatory and Analgesic Agents
Novel compounds derived from reactions involving structurally related molecules have been identified to possess significant analgesic and anti-inflammatory activities. These findings indicate the potential of such compounds in developing new therapeutic agents that could offer alternatives to current medications for managing pain and inflammation (Abu‐Hashem et al., 2020).
Antiviral Activities Against H5N1 Influenza
Research on benzamide-based 5-aminopyrazoles and their derivatives indicates significant antiviral activities against the H5N1 strain of the influenza virus. These findings underscore the potential application of such compounds in developing antiviral drugs, particularly targeting avian influenza, a recurrent threat to global health (Hebishy et al., 2020).
Antihyperglycemic Agents
A series of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives were prepared and identified as new antihyperglycemic agents. This research points toward the application of such compounds in treating diabetes mellitus, offering a new avenue for the development of diabetes medications (Nomura et al., 1999).
Synthesis of Novel Heterocyclic Compounds
Studies also include the synthesis of new heterocyclic compounds from reactions involving compounds similar to the query chemical, indicating a broad application in chemical synthesis and the potential for discovering new materials with unique properties (Coppo & Fawzi, 1997).
Eigenschaften
IUPAC Name |
N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-23-15-9-7-13(8-10-15)17-11-14(21-24-17)12-20-19(22)16-5-3-4-6-18(16)25-2/h3-11H,12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIIRPQEUMUVKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CC=C3SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-(methylthio)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.